

Gisadenafil besylate for benign prostatic hyperplasia research

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Compound Focus: Gisadenafil Besylate

CAS No.: 334827-98-4

Cat. No.: S004610

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Compound Profile and Pharmacological Characterization

Gisadenafil besylate (development code UK-369003) is an investigational compound supplied for research purposes under agreement from Pfizer Inc. [1] [2].

Table 1: Physicochemical and Biochemical Profile of Gisadenafil Besylate

Parameter	Specification
Chemical Name	5-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]-3-pyridinyl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1] [2]
Molecular Weight	677.79 g/mol [1] [2]
Purity	≥98% (HPLC) [1]
PDE5 Inhibition (IC ₅₀)	1.23 nM [1] [2] [3]
Selectivity (PDE5 vs. PDE6)	>100-fold [1] [3]

Parameter	Specification
Oral Bioavailability	Demonstrated in preclinical models [1] [3]
CAS Number	334827-98-4 [1] [4]
Solubility	10 mM in water; 100 mM in DMSO [1] [2]

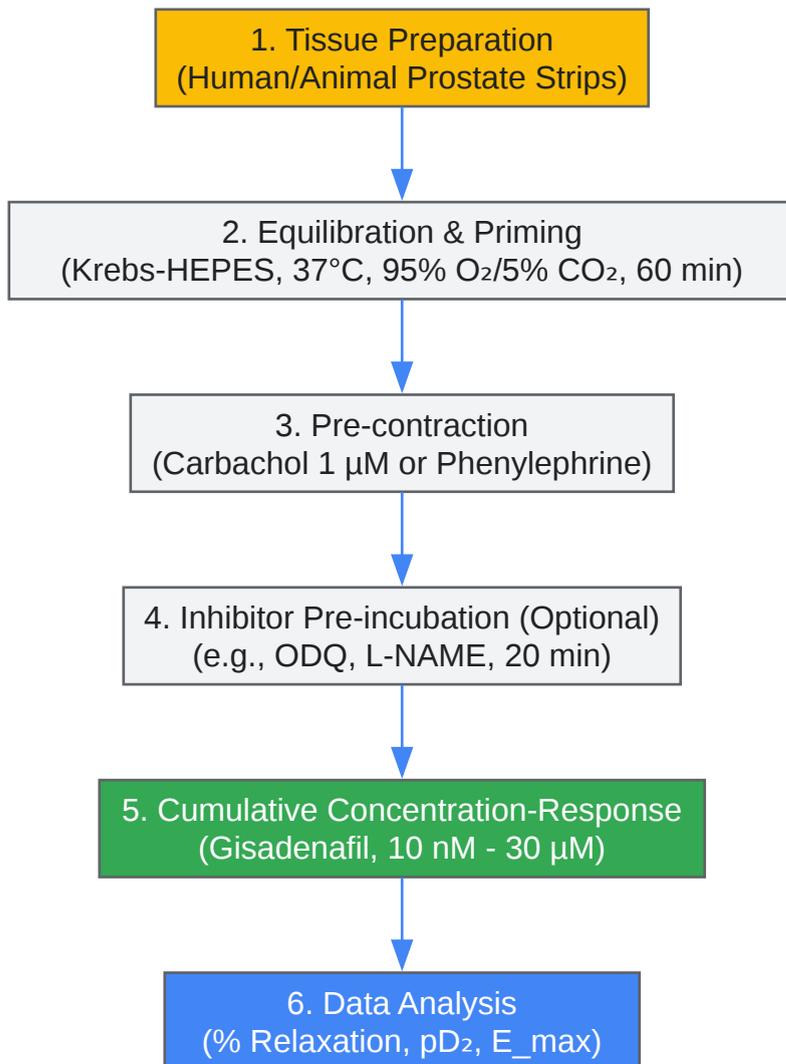
Proposed Mechanism of Action in BPH

Gisadenafil besylate exerts its effects by selectively inhibiting PDE5, thereby elevating intracellular cyclic guanosine monophosphate (cGMP) levels. This mechanism leads to smooth muscle relaxation in the lower urinary tract, which is relevant for relieving BPH symptoms [1] [5]. The following diagram illustrates the proposed cellular signaling pathway.

Protocol 1: In Vitro Organ Bath for Prostate Smooth Muscle Relaxation

This protocol assesses the direct relaxant effect of Gisadenafil on pre-contracted prostate tissue strips, adapted from methodologies used to study Sildenafil [6] [5].

Workflow Diagram:



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Figure 2: Experimental workflow for assessing Gisadenafil-induced relaxation in prostate tissue strips.

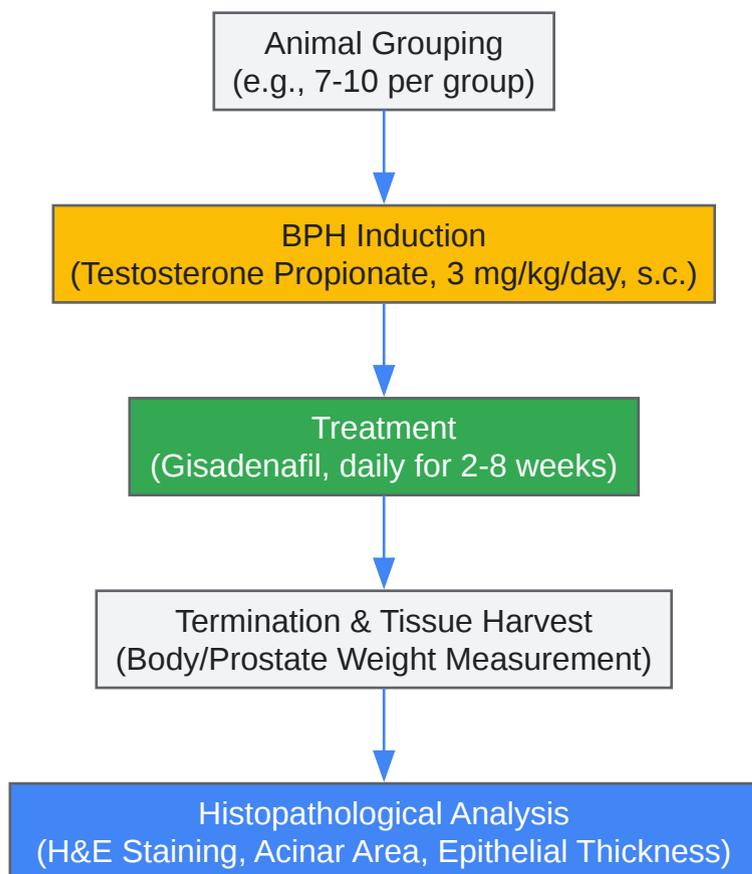
Key Steps:

- **Tissue Preparation:** Mount prostate strips (e.g., transition zone) in organ baths containing oxygenated (95% O₂/5% CO₂) Krebs-HEPES buffer at 37°C [6] [5].
- **Equilibration:** Apply a resting tension of 0.5-1.0 g and equilibrate for 60 minutes with periodic washing [6].
- **Induction of Tone:** Pre-contrast strips with a spasmogen like carbachol (1 μM) or phenylephrine to induce stable myogenic tone [6] [5].
- **Drug Application:** After a stable contraction plateau is reached, construct a cumulative concentration-response curve to **Gisadenafil besylate** (e.g., 10 nM to 30 μM) [6].
- **Pathway Investigation:** To probe mechanism, pre-incubate strips for 20 minutes with inhibitors before pre-contraction and Gisadenafil addition [6] [8]:
 - Guanylyl cyclase inhibitor (ODQ, 10 μM)
 - Nitric oxide synthase inhibitor (L-NAME, 100 μM)
 - Potassium channel blockers (e.g., glibenclamide, iberiotoxin, apamin) [6]

Protocol 2: In Vivo Model of Testosterone-Induced Prostate Hyperplasia

This protocol evaluates the efficacy of Gisadenafil in preventing or reversing BPH in an animal model, based on studies with Sildenafil [9] [8].

Workflow Diagram:



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Figure 3: In vivo protocol for evaluating Gisadenafil in a rodent BPH model.

Key Steps:

- **BPH Induction:** Induce prostatic hyperplasia in male rats or rabbits via daily subcutaneous injections of testosterone propionate (3 mg/kg) for 14 days to 8 weeks [9] [8].
- **Treatment Groups:**
 - **Control Group:** Vehicle only.
 - **BPH Model Group:** Testosterone + vehicle.
 - **Gisadenafil Treatment Group:** Testosterone + Gisadenafil (dose to be determined empirically; a related PDE5i, Sildenafil, was used at 2-5 mg/kg/day orally) [9] [8].
- **Endpoint Measurements:**
 - **Prostate Weight:** Calculate absolute and relative (prostate-to-body weight ratio) weights. A successful model shows significant increase in these parameters versus control [9].
 - **Histopathology:** Process prostate for H&E staining. Quantify acinar area, epithelial thickness, number of papillary projections, and interstitial space [9] [8].

Synthesis of Preclinical and Clinical Evidence for PDE5 Inhibitors in BPH

The following table summarizes key outcomes from studies on PDE5 inhibitors (including Gisadenafil) in BPH contexts, which can serve as a reference for designing experiments with Gisadenafil.

Table 2: Summary of Key Research Findings from PDE5 Inhibitor Studies in BPH Models

Study Compound / Model	Key Findings	Reference / Context
Gisadenafil (Clinical Trial)	Phase II trials for BPH, overactive bladder, and ED. Treatment-emergent adverse events included headache, myalgia, and dyspepsia.	[4]
Sildenafil (Human Detrusor)	Relaxed carbachol-pre-contracted human detrusor strips (from 3 μ M). Effect involved cGMP, cAMP, and K ⁺ channel pathways.	[6]
Sildenafil (Human Prostate Myogenic Tone)	Reduced myogenic tone in human prostate TZ strips (10 μ M). Efficacy in younger patients was negatively correlated with age.	[5]
Sildenafil (Rat BPH Model)	Prevented testosterone-induced increase in prostate weight and relative prostate weight. Improved histopathological parameters.	[9]
Sildenafil (Rabbit BPH Model)	Reduced prostate weight by 65.34% after 8 weeks. Relaxed phenylephrine-contracted bladder neck muscle.	[8]
Sildenafil (Clinical BPH)	50 mg qd significantly improved nocturia vs. placebo in men with LUTS/BPH. All doses (25 mg qd/bid, 50 mg qd) improved IPSS.	[7]

Important Research Considerations

- **Contradictory Findings:** Note that some evidence points to potential complex effects. One study suggested chronic, high-dose Sildenafil might induce proliferative changes in the prostates of aged rats, highlighting the importance of dose and model selection [10].
- **Research Use Disclaimer:** **Gisadenafil besylate** is sold for research purposes only and is not for human diagnostic or therapeutic use [1] [2].
- **Dosing Considerations:** Preclinical and clinical studies with PDE5 inhibitors show efficacy is dose-dependent. For in vivo studies, careful dose-ranging experiments are recommended [9] [7].

Conclusion

Gisadenafil besylate serves as a potent and selective research tool for investigating the role of PDE5 inhibition in the pathophysiology and treatment of BPH. The provided pharmacological data, proposed mechanisms, and detailed experimental protocols offer a foundation for scientists to further explore its potential applications in urological drug discovery and basic research.

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